9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one
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Overview
Description
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepine derivatives. This compound is known for its significant pharmacological properties and is used as a precursor in the synthesis of various pharmaceutical agents, including antipsychotic medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves the chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one. The reaction is carried out using a chlorinating agent such as phosphorus oxychloride in the presence of a base like N,N-Dimethylaniline. The reaction is conducted in a solvent like toluene at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzothiazepines depending on the nucleophile used.
Scientific Research Applications
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of antipsychotic drugs like quetiapine, which is used to treat schizophrenia and bipolar disorder
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of compounds derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one, such as quetiapine, involves antagonism of various neurotransmitter receptors. These compounds primarily target serotonin (5HT2) and dopamine (D2) receptors, leading to their antipsychotic effects. The binding to these receptors modulates neurotransmitter activity, which helps in managing symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A well-known antipsychotic derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one.
Clozapine: Another antipsychotic with a similar dibenzothiazepine structure.
Olanzapine: A thienobenzodiazepine derivative with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for the synthesis of a wide range of pharmacologically active compounds. Its derivatives, such as quetiapine, have a distinct mechanism of action that provides therapeutic benefits in treating psychiatric disorders with fewer side effects compared to older antipsychotics .
Properties
Molecular Formula |
C13H8ClNOS |
---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-chloro-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H8ClNOS/c14-9-5-3-7-11-12(9)15-13(16)8-4-1-2-6-10(8)17-11/h1-7H,(H,15,16) |
InChI Key |
WGEJTQBZTQFFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
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